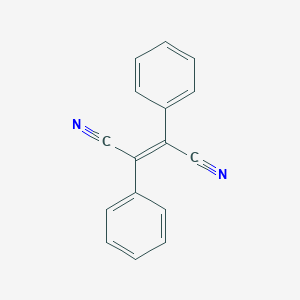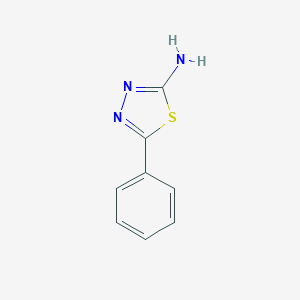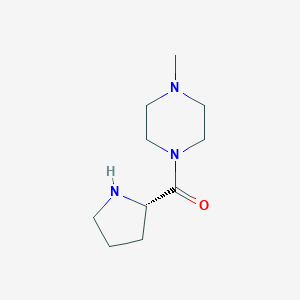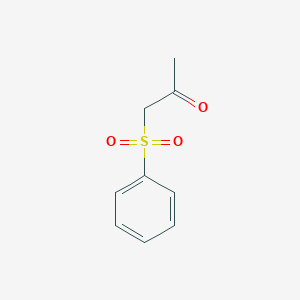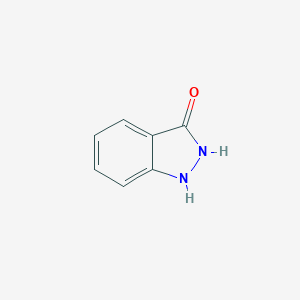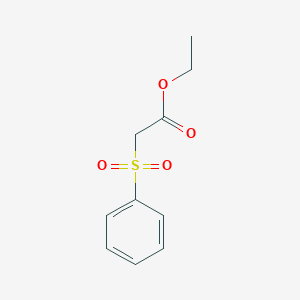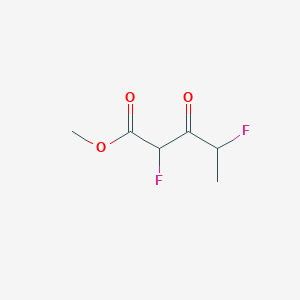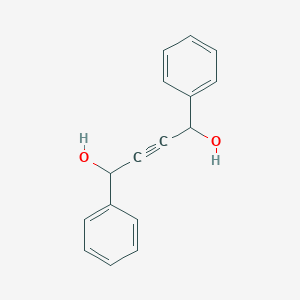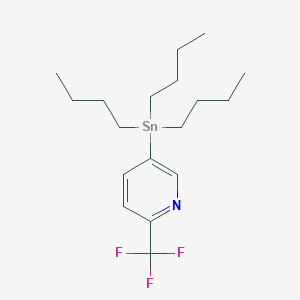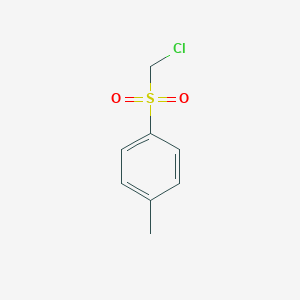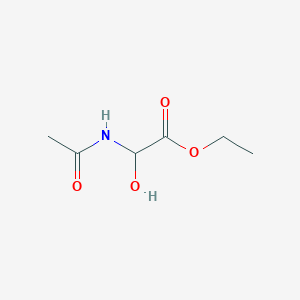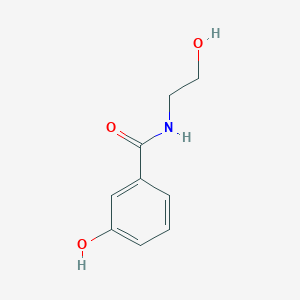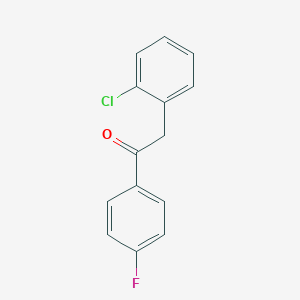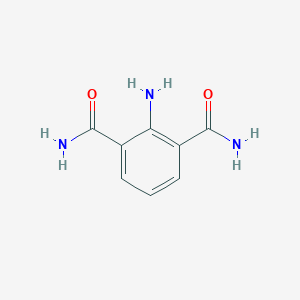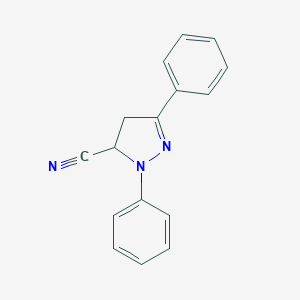
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile, also known as DPPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPPC has been shown to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been proposed that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial activity against various bacteria and fungi. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, one limitation of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood, which can make it challenging to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for research on 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. One area of interest is the development of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the structure-activity relationship of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile to identify more potent analogs. In addition, further studies are needed to elucidate the exact mechanism of action of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile and to understand its potential side effects.
Métodos De Síntesis
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile can be synthesized by the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile has been shown to have anti-microbial and anti-viral properties.
Propiedades
Número CAS |
3426-35-5 |
|---|---|
Nombre del producto |
1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile |
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2,5-diphenyl-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11H2 |
Clave InChI |
BSKPIEALJAZZOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



